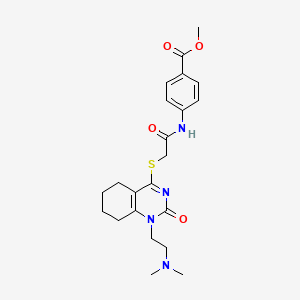

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

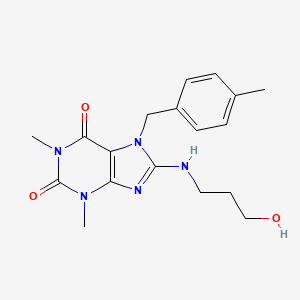

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a hexahydroquinazolin ring, which is a type of heterocyclic compound containing nitrogen. The compound also contains a dimethylamino group and a thioacetamido group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

Photoinitiator in Cell Encapsulation

Compounds like Ethyl 4-(dimethylamino)benzoate are used as photoinitiators in cell encapsulation applications. They can form self-adhesive composites for photosensitizers in dental materials .

Gene Delivery Systems

Polymers such as Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) are known for forming electrostatic complexes with anionic biomacromolecules like DNA and RNA, making them suitable for gene delivery .

Ocular Drug Delivery

Crosslinked PDMAEMA nanogels loaded with drugs like pilocarpine hydrochloride have been used as ocular drug delivery systems due to their ability to interact with mucosal membranes .

Anticancer Therapy

Thermosensitive and crosslinked PDMAEMA nanogels have also been exploited as drug delivery systems for anticancer drugs such as doxorubicin .

Polymer Synthesis

Homopolymers of related compounds have been synthesized in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT), which could be a potential application for the compound .

Drug Loading in Nanosized Micelles

Cationic amphiphilic copolymers with block and graft architecture can self-associate into nanosized micelles for loading drugs like quercetin, an antioxidant and anticancer drug .

Stimuli-responsive Polymersomes

Block copolymers bearing PDMAEMA as the hydrophilic block form aggregates that can be used for stimuli-responsive drug delivery systems .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact withHistamine H2 receptors , which play a crucial role in the regulation of gastric acid secretion.

Biochemical Pathways

Similar compounds have been found to affect thegastroesophageal reflux disease pathway by preventing the release of acid and pepsin into the stomach . This suggests that Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate might have a similar effect.

Result of Action

Compounds with similar structures have been found to exhibitanalgesic and anti-inflammatory activities , suggesting that Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate might have similar effects.

Action Environment

For instance, a similar compound, Ethyl 4-(dimethylamino)benzoate, is used as a photo-initiator in visible light systems , indicating that light could potentially influence its activity.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-25(2)12-13-26-18-7-5-4-6-17(18)20(24-22(26)29)31-14-19(27)23-16-10-8-15(9-11-16)21(28)30-3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYBABHUDYLWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)

![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)

![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)